![molecular formula C20H24ClF2N5O2S B2361158 N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1189891-13-1](/img/structure/B2361158.png)

N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

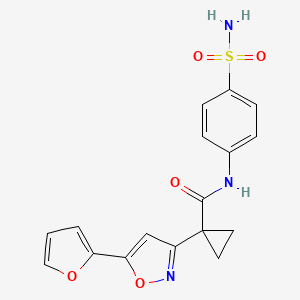

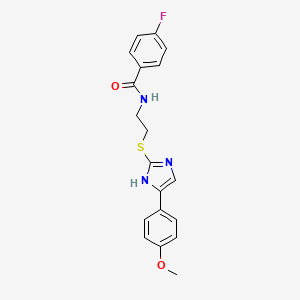

“N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride” is a complex organic compound. It contains a benzo[d]thiazol-2-yl group, which is a common motif in medicinal chemistry due to its diverse biological activities . The compound also contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their various biological activities and are used in the development of a variety of drugs .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by several key functional groups, including the benzo[d]thiazol-2-yl group, the pyrazole ring, and the morpholinoethyl group. These groups would likely confer specific chemical and physical properties to the compound .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The benzo[d]thiazol-2-yl group and the pyrazole ring are aromatic and would be expected to undergo reactions typical of aromatic compounds. The morpholinoethyl group could potentially undergo reactions involving the nitrogen atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzo[d]thiazol-2-yl group and the pyrazole ring would likely contribute to the compound’s aromaticity and potentially its planarity. The morpholinoethyl group could influence the compound’s solubility .

Scientific Research Applications

Heterocyclic Compound Synthesis

Researchers have synthesized novel heterocyclic compounds derived from various chemical reactions involving similar structures. These syntheses aim to explore the chemical properties and potential applications of these compounds in medicinal chemistry. For example, the synthesis of new benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone has been reported to show significant anti-inflammatory and analgesic activities, indicating their potential as COX-2 inhibitors (Abu‐Hashem et al., 2020).

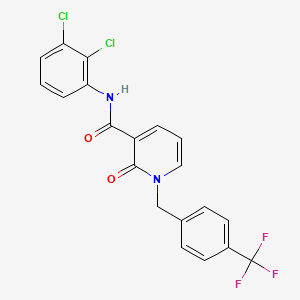

Biological Evaluation and Antimicrobial Activity

Compounds with similar structures have been designed and synthesized, followed by biological evaluation for their antimicrobial activities. For instance, novel analogs exhibiting promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis were developed, showcasing the potential of these molecules in addressing bacterial infections without cytotoxicity to mammalian cells (Palkar et al., 2017).

Anti-inflammatory and Analgesic Agents

Studies have also focused on the development of compounds bearing a resemblance in structure for their potential use as analgesic and anti-inflammatory agents. The creation of novel pyrazoles and triazoles incorporating a dibromo-methylquinazoline moiety has highlighted the analgesic activity of these compounds, presenting a path for further research in pain management (Saad et al., 2011).

Antitumor Activity

Research into the antitumor properties of similar compounds has demonstrated the potential for developing new therapeutic agents. The design and synthesis of pyrazol-5-ones substituted with a benzothiazole nucleus have led to the identification of compounds with significant antibacterial properties, which might also possess antitumor activities, suggesting a promising avenue for cancer treatment research (Nassar et al., 2015).

Future Directions

Properties

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-ethyl-5-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F2N5O2S.ClH/c1-3-27-16(10-13(2)24-27)19(28)26(5-4-25-6-8-29-9-7-25)20-23-18-15(22)11-14(21)12-17(18)30-20;/h10-12H,3-9H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPRWMZLLMDAJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=C(C=C4S3)F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClF2N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile](/img/structure/B2361077.png)

![1-(2-chlorobenzyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2361078.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2361079.png)

![Ethyl 3-(3-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate](/img/structure/B2361080.png)

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2361085.png)

![3-[(2-phenylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione](/img/structure/B2361086.png)

![3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione](/img/structure/B2361096.png)

![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2361098.png)